N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)thiophene-2-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2-dihydropyridinone core substituted with a methyl group at the N1 position and a pyrrolidine-1-carbonyl moiety at the C5 position. The thiophene-2-carboxamide group at the C3 position introduces aromatic and hydrogen-bonding capabilities, making it a candidate for targeting enzymes or receptors with hydrophobic and polar binding pockets.
Properties
IUPAC Name |
N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-18-10-11(15(21)19-6-2-3-7-19)9-12(16(18)22)17-14(20)13-5-4-8-23-13/h4-5,8-10H,2-3,6-7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUZLUSFWZEVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC=CS2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is with a molecular weight of 367.4 g/mol. Its structure features a thiophene ring, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O3 |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 1207049-25-9 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate pyrrolidine and thiophene derivatives. The synthetic pathway often includes the formation of the dihydropyridine core followed by the introduction of the thiophene moiety through coupling reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds within the same class. For instance, 5-oxopyrrolidine derivatives have shown promising results against A549 lung adenocarcinoma cells. In vitro assays demonstrated that certain derivatives reduced cell viability significantly, indicating their potential as anticancer agents.
A notable study assessed a series of compounds similar to this compound for their cytotoxic effects on A549 cells compared to standard chemotherapeutics like cisplatin. Results indicated that some derivatives exhibited superior selectivity towards cancer cells while sparing normal human small airway epithelial cells (HSAEC) .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival. Testing against various pathogens demonstrated that certain structural modifications enhanced activity against resistant strains .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiophene-containing compounds. Modifications at specific positions on the pyrrolidine ring and variations in substituents on the thiophene can significantly affect potency and selectivity.
Key Findings from SAR Studies:
- Substituent Effects : The presence of electron-withdrawing groups on the thiophene ring generally enhances anticancer activity.
- Pyrrolidine Modifications : Alterations in the carbonyl group position within the pyrrolidine scaffold can lead to improved binding affinity to target enzymes involved in cancer progression.
Case Studies
- Anticancer Efficacy : A study involving a derivative of this compound showed a marked decrease in A549 cell viability at concentrations as low as 50 µM, with an IC50 value comparable to established chemotherapeutics .
- Antimicrobial Resistance : Research indicated that modifications to enhance lipophilicity improved penetration into bacterial membranes, leading to enhanced efficacy against resistant strains .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its combination of a dihydropyridinone scaffold, pyrrolidine-based carbonyl linker, and thiophene-carboxamide substituent. Below is a comparative analysis with structurally related molecules:
Table 1: Key Structural and Functional Differences
Key Observations :
Bioisosteric Replacements: The thiophene-2-carboxamide group in the target compound replaces bulkier substituents (e.g., cyclobutane-carboxamide in ) or more complex amino-pyranyl groups (e.g., in ).
Enzyme Binding: The pyrrolidine-1-carbonyl group at C5 is conserved across analogs, suggesting its role in coordinating with catalytic zinc ions in HDACs or other metalloenzymes. However, the absence of a 2-aminophenyl group (as in ) likely reduces potency against HDACs due to weakened π-π stacking interactions.
Pharmacodynamic and Pharmacokinetic Insights
Table 2: Hypothetical ADME Properties Based on Structural Analogues
Notes:
- The thiophene ring’s electron-rich nature may reduce oxidative metabolism compared to pyranyl or aminophenyl groups, as seen in .
- The pyrrolidine linker’s conformational flexibility could enhance target engagement but may increase off-target effects compared to rigid cyclobutane analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
